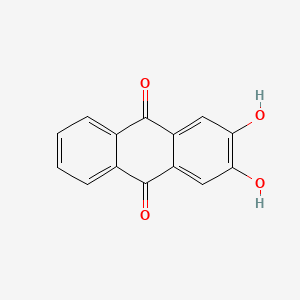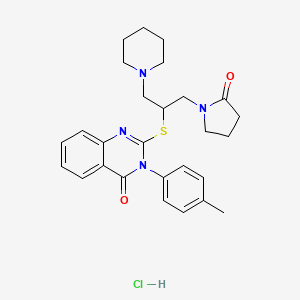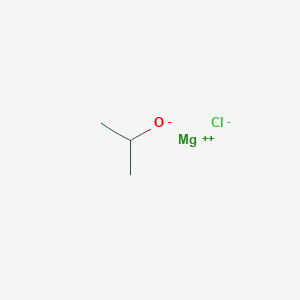
Einecs 261-313-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 261-313-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use within the European Union.
Métodos De Preparación
The preparation methods for Einecs 261-313-8 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Chemical Synthesis: This involves the combination of raw materials under controlled conditions to produce the desired compound.
Reaction Conditions: Specific temperature, pressure, and catalysts are used to optimize the yield and purity of the compound.
Análisis De Reacciones Químicas
Einecs 261-313-8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various solvents and catalysts.
Aplicaciones Científicas De Investigación
Einecs 261-313-8 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving cellular processes.
Medicine: Investigated for its potential therapeutic effects and used in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Einecs 261-313-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome .
Comparación Con Compuestos Similares
Einecs 261-313-8 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 203-770-8:
Einecs 234-985-5: Bismuth tetroxide, used in various chemical reactions and industrial processes.
Einecs 239-934-0: Mercurous oxide, employed in chemical synthesis and industrial applications.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and characteristics.
Propiedades
Número CAS |
58534-82-0 |
|---|---|
Fórmula molecular |
C3H7ClMgO |
Peso molecular |
118.84 g/mol |
Nombre IUPAC |
magnesium;propan-2-olate;chloride |
InChI |
InChI=1S/C3H7O.ClH.Mg/c1-3(2)4;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
CFXDAHURBQNVFG-UHFFFAOYSA-M |
SMILES canónico |
CC(C)[O-].[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


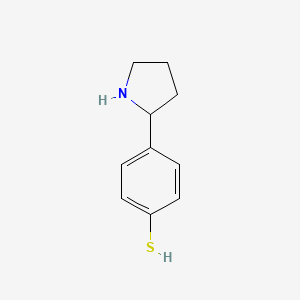
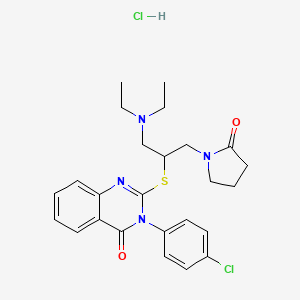
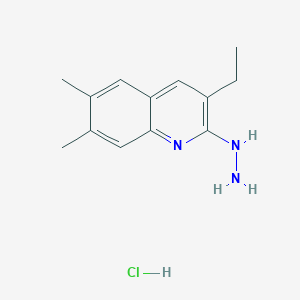
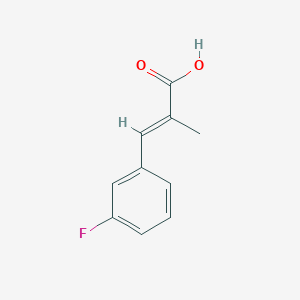
![2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13751086.png)
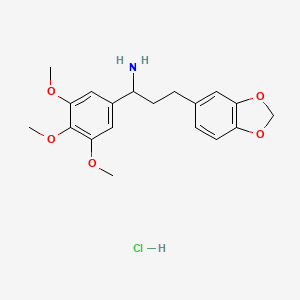
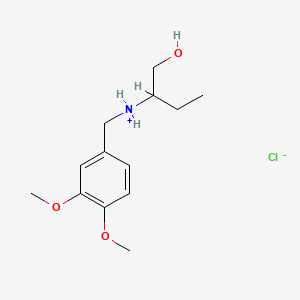
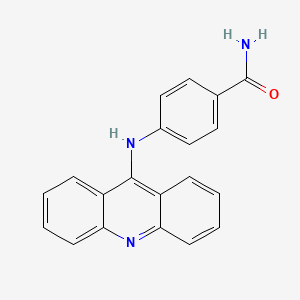
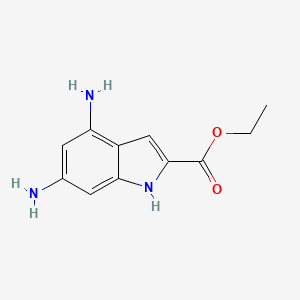
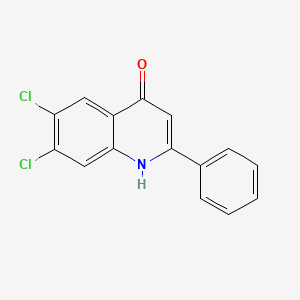

![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclohex-2-en-1-one](/img/structure/B13751111.png)
